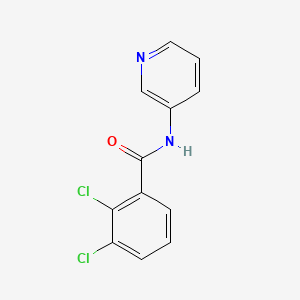
2,3-dichloro-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,3-dichloro-N-3-pyridinylbenzamide involves various methods, including photoreaction and condensation reactions. For instance, the photoreaction of 2-chloro-N-pyridinylbenzamides can afford photocyclized products, highlighting a method of synthesis through photoreaction mechanisms (Park et al., 2001). Another approach involves the condensation of specific precursors, as described by Huang et al. (2020), who synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide through a series of condensation steps (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through X-ray crystallography, DFT calculations, and spectroscopic methods. For example, Yüksektepe et al. (2011) investigated the molecular structure of a synthesized compound through elemental analysis and X-ray crystallography, providing insights into its crystal packing and interactions (Yüksektepe et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 2,3-dichloro-N-3-pyridinylbenzamide include nucleophilic additions, as demonstrated by Lemire et al. (2004), where nucleophiles were added to 3-substituted pyridinium salts, showcasing a method to synthesize 2,3-disubstituted pyridines (Lemire et al., 2004).
Physical Properties Analysis
Investigations into the physical properties of related compounds reveal detailed insights into their crystalline forms and interactions within the crystal structure, enhancing the understanding of their stability and solubility.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds related to 2,3-dichloro-N-3-pyridinylbenzamide are influenced by their molecular structure. Studies have shown that specific substitutions on the pyridine ring can significantly impact these properties, providing valuable information for further application development.
For a comprehensive view of the scientific insights into 2,3-dichloro-N-3-pyridinylbenzamide and related compounds, including detailed synthesis methods, molecular structure analyses, and property evaluations, the following references are recommended:
- Photoreaction of 2-halo-N-pyridinylbenzamide: Intramolecular cyclization mechanism (Park et al., 2001)
- N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: Design, synthesis, crystal structure (Huang et al., 2020)
- Nucleophilic addition to 3-substituted pyridinium salts: Expedient syntheses (Lemire et al., 2004)
- Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate (Yüksektepe et al., 2011)
科学的研究の応用
Photoreaction Mechanisms
Photoreaction of 2-halo-N-pyridinylbenzamide : A study by Park et al. (2001) explored the photochemical behavior of 2-halo-N-pyridinylbenzamide, revealing that the photoreaction of 2-chloro-N-pyridinylbenzamides led to high-yield production of photocyclized products, benzo[c]naphthyridinones. This research suggests a unique photoreaction mechanism involving intramolecular cyclization facilitated by n-complexation of chlorine radical, highlighting the potential for developing photo-responsive materials or chemical sensors Park et al., 2001.
Nucleophilic Addition Reactions
Synthesis of Substance P Antagonists : Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts, demonstrating good to excellent regioselectivities in producing 2,3-disubstituted 1,2-dihydropyridines. This methodology facilitated the enantioselective syntheses of (-)-L-733,061 and (-)-CP-99,994, potent nonpeptide Substance P antagonists. Such findings underscore the significance of 2,3-dichloro-N-3-pyridinylbenzamide derivatives in medicinal chemistry and drug design Lemire et al., 2004.
Catalysis and Complex Formation
Ethylene Polymerization : Sun et al. (2012) detailed the synthesis of 2-(2-benzhydrylbenzenamino)pyridine ligands and their application as bidentate N^N ligands with nickel halides, leading to high-activity pre-catalysts for ethylene polymerization. This research highlights the role of 2,3-dichloro-N-3-pyridinylbenzamide derivatives in catalysis and polymer science, offering insights into designing novel catalysts for industrial polymerization processes Sun et al., 2012.
Coordination Chemistry
Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, used as ligands for over 15 years. The study covers their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This work underscores the versatility of pyridinylbenzamide derivatives in coordination chemistry and their potential in developing functional materials Halcrow, 2005.
特性
IUPAC Name |
2,3-dichloro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANCFDSDRCOWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-pyridin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)


![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)
![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)